

A Tale of Two Proteins: A Functional Comparison of Human and Yeast SWI5

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Compound Name: SWI5

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For researchers, scientists, and drug development professionals, understanding the functional evolution of proteins is paramount. This guide provides a detailed comparative analysis of the SWI5 protein in humans and the budding yeast, *Saccharomyces cerevisiae*. While sharing a name, these two proteins have diverged significantly in their primary roles, offering a fascinating case study in functional evolution.

This guide will delve into the distinct functions, mechanisms of action, and interacting partners of human and yeast SWI5. We will present supporting experimental data in clearly structured tables, provide detailed methodologies for key experiments, and visualize the cellular pathways in which these proteins operate.

Core Functional Divergence: A Shift from Transcription to DNA Repair

The most striking difference between yeast and human SWI5 lies in their principal cellular functions. In yeast, SWI5 is a well-characterized transcription factor, a key regulator of cell cycle-dependent gene expression. In contrast, human SWI5 has evolved to play a critical role in maintaining genome integrity through homologous recombination-mediated DNA repair.

Quantitative Data Summary

The following tables summarize the key functional and physical characteristics of human and yeast SWI5, with supporting data from the cited literature where available.

Table 1: General Properties and Functions

Feature	Human SWI5 (SAE3)	Yeast SWI5 (<i>S. cerevisiae</i>)
Primary Function	Homologous Recombination DNA Repair	Transcriptional Regulation
Protein Complex	Forms a stable heterodimer with MEI5	Can act alone or in concert with co-activators
Key Interacting Partners	MEI5, RAD51[1][2]	Pho2p, SWI/SNF complex, SAGA complex, Mediator complex
DNA Binding Domain	Lacks a canonical DNA binding domain	C2H2 Zinc Finger
Cellular Localization	Nucleus	Cytoplasm (S, G2, M phases), Nucleus (G1 phase)[3]

Table 2: Functional Parameters

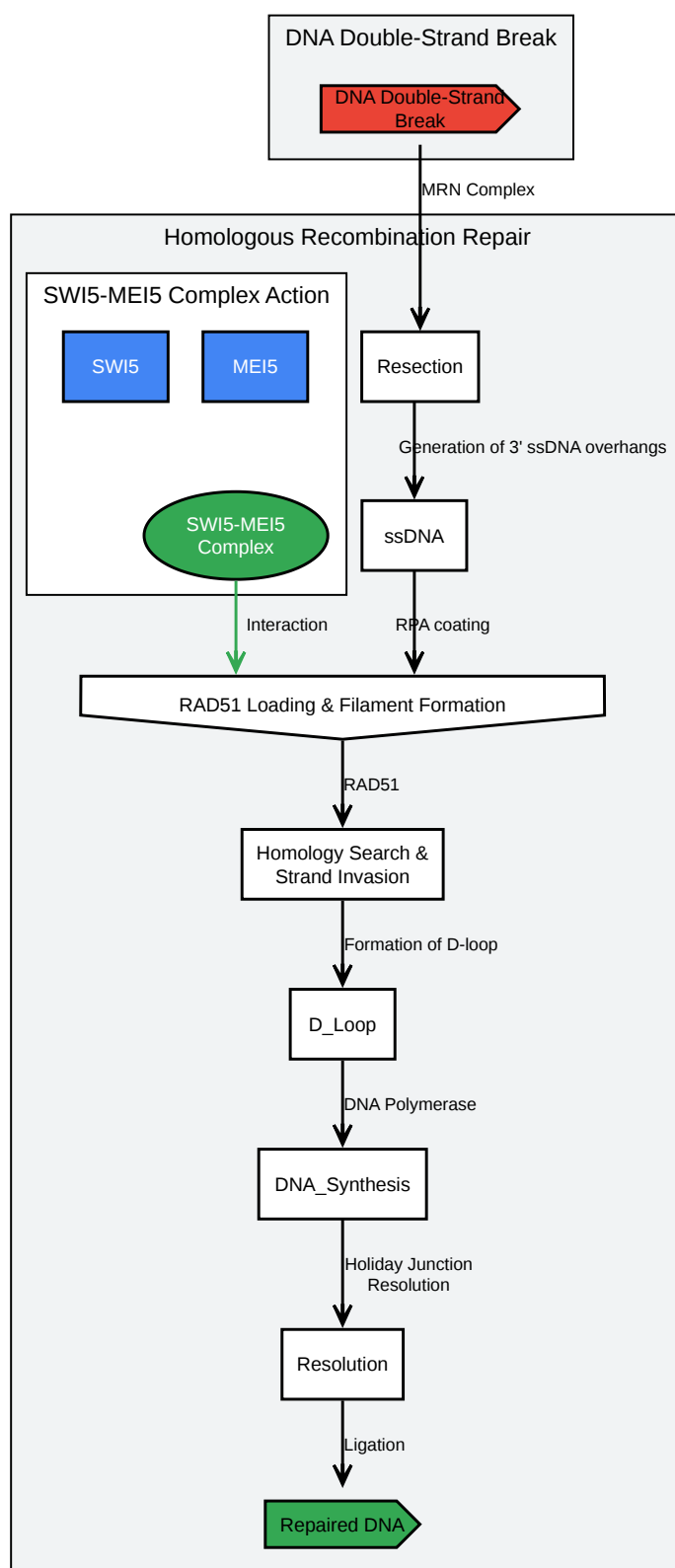
Parameter	Human SWI5	Yeast SWI5
Effect on RAD51 Foci Formation	Depletion of SWI5 significantly impairs the formation of RAD51 foci upon DNA damage[1]	Not Applicable
DNA Binding Affinity (Kd)	Not Applicable	Low affinity alone; cooperative binding with Pho2p significantly increases affinity[4][5]
Regulation	Transcriptional regulation of the SWI5 and MEI5 genes	Cell cycle-dependent transcription and phosphorylation by Cdc28 kinase regulates nuclear import[3]

Signaling and Regulatory Pathways

The divergent functions of human and yeast SWI5 are reflected in the distinct cellular pathways they participate in.

Human SWI5 in Homologous Recombination

Human SWI5, in complex with MEI5, acts as a mediator in the homologous recombination pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks. This complex interacts with the RAD51 recombinase, facilitating its recruitment to sites of DNA damage and the formation of the RAD51 nucleoprotein filament, a key structure in the search for and invasion of a homologous template for repair.

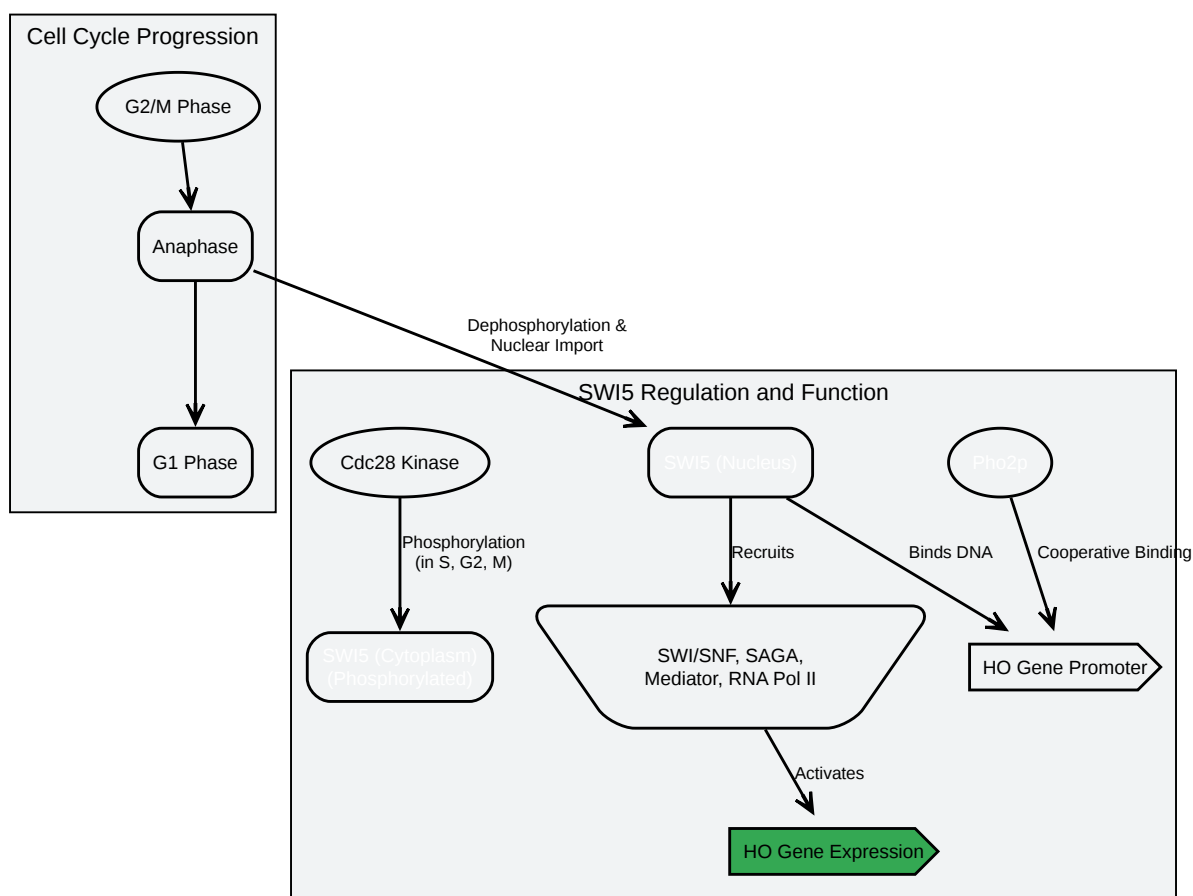


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Human SWI5 in Homologous Recombination.

Yeast SWI5 in Transcriptional Regulation

In budding yeast, SWI5 functions as a transcription factor that is crucial for the G1/M transition of the cell cycle. Its expression is tightly regulated, and upon entry into the nucleus in late anaphase, it binds to the promoters of specific genes, including the HO endonuclease, which is required for mating-type switching. SWI5 recruits chromatin remodeling complexes and the transcriptional machinery to activate gene expression.



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Yeast SWI5 in Transcriptional Regulation.

Experimental Protocols

To provide a practical context for the data presented, this section details the methodologies for key experiments used to characterize human and yeast SWI5.

Chromatin Immunoprecipitation (ChIP) for Yeast SWI5

This protocol is adapted from methodologies used to study the in vivo binding of transcription factors to their target DNA sequences in yeast.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To determine if yeast SWI5 protein binds to the promoter of a target gene (e.g., HO) in vivo.

Methodology:

- **Cross-linking:** Yeast cells are treated with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.
- **Cell Lysis and Chromatin Shearing:** The cell walls are enzymatically digested, and the cells are lysed. The chromatin is then sheared into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.
- **Immunoprecipitation:** An antibody specific to SWI5 is added to the chromatin preparation. The antibody-SWI5-DNA complexes are then captured using protein A/G-coated beads.
- **Washing:** The beads are washed extensively to remove non-specifically bound chromatin.
- **Elution and Reverse Cross-linking:** The immunoprecipitated complexes are eluted from the beads, and the cross-links are reversed by heating.
- **DNA Purification:** The DNA is purified from the eluted material.
- **Analysis:** The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the HO promoter region. An enrichment of the HO promoter sequence in the SWI5-immunoprecipitated sample compared to a control sample (e.g., immunoprecipitation with a non-specific antibody) indicates that SWI5 binds to this region in vivo.

Co-Immunoprecipitation (Co-IP) for Human SWI5-MEI5 Interaction

This protocol is based on methods used to demonstrate the interaction between human SWI5 and MEI5.^[1]

Objective: To determine if human SWI5 and MEI5 proteins physically interact within a cell.

Methodology:

- **Cell Lysis:** Human cells expressing tagged versions of SWI5 and MEI5 (e.g., Myc-SWI5 and FLAG-MEI5) are lysed in a non-denaturing buffer to preserve protein-protein interactions.
- **Immunoprecipitation:** An antibody specific to one of the tags (e.g., anti-FLAG antibody) is added to the cell lysate and incubated to allow the antibody to bind to its target protein (FLAG-MEI5) and any associated proteins.
- **Complex Capture:** Protein A/G-coated beads are added to the lysate to capture the antibody-protein complexes.
- **Washing:** The beads are washed several times with lysis buffer to remove non-specific binding proteins.
- **Elution:** The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
- **Western Blot Analysis:** The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other tagged protein (e.g., anti-Myc antibody) to detect the presence of the co-immunoprecipitated protein (Myc-SWI5). The presence of a band corresponding to Myc-SWI5 confirms the interaction between SWI5 and MEI5.

Conclusion

The functional comparison of human and yeast SWI5 proteins reveals a remarkable evolutionary divergence. While yeast SWI5 acts as a transcriptional regulator controlling cell cycle progression, its human counterpart has been repurposed for a critical role in DNA repair.

This guide provides a comprehensive overview of these differences, supported by experimental data and methodologies, to aid researchers in their understanding of these important proteins and the evolutionary processes that shape protein function. This knowledge is not only fundamental to our understanding of basic biology but also holds potential for the development of novel therapeutic strategies targeting these pathways.

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